molecular formula C21H15NO B10850528 (2Z)-3-phenyl-2-(pyridin-4-ylmethylidene)-3H-inden-1-one

(2Z)-3-phenyl-2-(pyridin-4-ylmethylidene)-3H-inden-1-one

Cat. No.: B10850528
M. Wt: 297.3 g/mol
InChI Key: ALLOQIRZHVQYIA-RGEXLXHISA-N
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Description

MR-20496 is a synthetic compound belonging to the family of indolizinone derivatives It has been studied for its potential to inhibit human aromatase, an enzyme involved in the biosynthesis of estrogens

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MR-20496 involves the modification of the indolizinone core structureThe reaction conditions often involve the use of polar solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of MR-20496 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

MR-20496 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted and oxidized derivatives of MR-20496, each with potentially different biological activities .

Scientific Research Applications

MR-20496 has several scientific research applications, including:

    Chemistry: Used as a model compound to study the reactivity of indolizinone derivatives.

    Biology: Investigated for its ability to inhibit aromatase, making it a potential candidate for studying estrogen biosynthesis.

    Medicine: Explored for its potential use in the treatment of hormone-dependent cancers, such as breast cancer.

    Industry: Potential applications in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

MR-20496 exerts its effects by inhibiting the enzyme aromatase, which is responsible for converting androgens to estrogens. The compound binds to the active site of the enzyme, preventing the conversion process and thereby reducing estrogen levels. This mechanism is particularly relevant in the context of hormone-dependent cancers, where reducing estrogen levels can help slow the growth of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MR-20496 is unique due to its specific substitution pattern, which enhances its binding affinity to the aromatase enzyme. This makes it a more potent inhibitor compared to its analogs, MR-20492 and MR-20494 .

Properties

Molecular Formula

C21H15NO

Molecular Weight

297.3 g/mol

IUPAC Name

(2Z)-3-phenyl-2-(pyridin-4-ylmethylidene)-3H-inden-1-one

InChI

InChI=1S/C21H15NO/c23-21-18-9-5-4-8-17(18)20(16-6-2-1-3-7-16)19(21)14-15-10-12-22-13-11-15/h1-14,20H/b19-14-

InChI Key

ALLOQIRZHVQYIA-RGEXLXHISA-N

Isomeric SMILES

C1=CC=C(C=C1)C\2C3=CC=CC=C3C(=O)/C2=C\C4=CC=NC=C4

Canonical SMILES

C1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)C2=CC4=CC=NC=C4

Origin of Product

United States

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